Ritonavir metabolite
Description
Desthiazolylmethyloxycarbonyl Ritonavir (B1064), often abbreviated as DTMCR and sometimes referred to as M1, is a deacylation product of Ritonavir. mdpi.com Its structural divergence from Ritonavir has led to a unique pharmacological profile that has captured the interest of researchers. Unlike Ritonavir, which is primarily studied for its antiviral efficacy and its role as a pharmacokinetic booster, DTMCR is predominantly investigated for its distinct biological activities and its utility in elucidating complex biochemical pathways.
Ritonavir undergoes extensive metabolism in the body, leading to the formation of various metabolites. researchgate.net DTMCR is one of these metabolites, characterized by the loss of the terminal thiazole (B1198619) group present in the parent molecule. nih.gov This structural modification significantly alters its interaction with biological targets.
The initial interest in DTMCR stemmed from its identification as a metabolite of Ritonavir. However, its significance in pharmaceutical sciences grew substantially with the discovery of its potent and distinct biological activities. A pivotal point in the research evolution of DTMCR was the 2010 presentation at the American Association for Cancer Research annual meeting, which revealed its potential as an anticancer agent. nih.gov This study demonstrated that DTMCR exhibits greater potency against certain breast cancer cell lines than Ritonavir itself and, intriguingly, through a different mechanism of action. nih.gov
While the initial findings were promising, the research trajectory for DTMCR's anticancer properties appears to have been limited since this initial report. Nevertheless, its discovery highlighted the potential for metabolites of existing drugs to be explored as new therapeutic leads. Furthermore, DTMCR has found a significant role in the study of drug metabolism, particularly in understanding the interactions of compounds with cytochrome P450 enzymes.
DTMCR has been effectively utilized as a model compound in various mechanistic investigations, primarily due to its structural relationship with and distinct properties from Ritonavir. Two key areas where DTMCR has been instrumental are in the study of cytochrome P450 3A4 (CYP3A4) inhibition and the investigation of the proteasome pathway.
As a Ritonavir analog, DTMCR has been used to probe the structural basis of CYP3A4 inactivation. nih.gov Studies have shown that DTMCR, which lacks the thiazole head group of Ritonavir, still binds to CYP3A4. nih.gov However, its binding is reversible and weaker than that of Ritonavir. nih.gov The analysis of the DTMCR-CYP3A4 complex has revealed a different binding orientation compared to Ritonavir, providing valuable data for the rational design of CYP3A4 inhibitors. nih.gov
Perhaps the most distinct application of DTMCR as a model compound is in the study of the ubiquitin-proteasome system. Research has demonstrated that, unlike its parent compound, DTMCR acts as an activator of the proteasome. nih.gov This finding is significant as it presents a novel mechanism of anticancer activity and positions DTMCR as a unique chemical tool to explore the biology of proteasome activation.
Detailed Research Findings
The academic exploration of DTMCR has yielded specific and quantifiable data regarding its biological activities. These findings are summarized in the tables below, offering a comparative perspective on its effects.
| Cell Line | Receptor Status | Compound | IC50 (µM) |
|---|---|---|---|
| T47D | ER+ | DTMCR | 5 |
| Ritonavir | >20 | ||
| MDA-MB-231 | Triple Negative | DTMCR | 10 |
| Ritonavir | >20 | ||
| SKBR3 | HER2+ | DTMCR | 10 |
| Ritonavir | >20 | ||
| MCF10A | Non-transformed | DTMCR | >20 |
| Ritonavir | 15 |
| Parameter | Compound | Finding |
|---|---|---|
| In Vivo Tumor Inhibition (MDA-MB-231 xenograft) | DTMCR (20 mg/kg) | Inhibited tumor growth |
| In Vivo Tumor Inhibition (MDA-MB-231 xenograft) | Ritonavir (20 mg/kg) | No effect |
| Proteasome Activity | DTMCR | Upregulated chymotryptic, tryptic, and caspase-like activities of the purified 20S proteasome |
| Proteasome Activity | Ritonavir | No effect |
| CYP3A4 Inhibition (BFC hydroxylase activity) | DTMCR | IC50 of 6.5 µM |
| CYP3A4 Binding | DTMCR | Reversible binding with a Ks of 0.4 µM |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
| Record name | A-98498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-34F916N28Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-98498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What controls are critical when studying D-Ritonavir's selectivity for cancer versus non-transformed cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
